3-Benzyl-6-bromoquinoline-2(1H)-thione
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Overview
Description
3-Benzyl-6-bromoquinoline-2(1H)-thione is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological and pharmacological activities. The presence of a bromine atom and a thione group in this compound makes it particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-6-bromoquinoline-2(1H)-thione typically involves the reaction of 3-benzyl-6-bromoquinoline with sulfur-containing reagents. One common method is the reaction of 3-benzyl-6-bromoquinoline with Lawesson’s reagent under reflux conditions. The reaction is usually carried out in an inert solvent such as toluene or xylene, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions and using industrial-grade reagents and solvents. Continuous flow reactors and other advanced techniques may also be employed to enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-6-bromoquinoline-2(1H)-thione undergoes various types of chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, alkoxides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: 3-Benzylquinoline-2(1H)-thione.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
3-Benzyl-6-bromoquinoline-2(1H)-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Benzyl-6-bromoquinoline-2(1H)-thione is not fully understood. it is believed to interact with various molecular targets and pathways. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The bromine atom may also participate in halogen bonding, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
3-Benzyl-6-bromoquinoline-2(1H)-one: Similar structure but with a carbonyl group instead of a thione group.
3-Benzyl-6-bromo-2-methoxyquinoline: Contains a methoxy group instead of a thione group.
6-Bromo-2-methylquinoline: Lacks the benzyl group and thione group.
Uniqueness
3-Benzyl-6-bromoquinoline-2(1H)-thione is unique due to the presence of both a bromine atom and a thione group, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other quinoline derivatives, making it a valuable compound for various research applications .
Properties
CAS No. |
918439-70-0 |
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Molecular Formula |
C16H12BrNS |
Molecular Weight |
330.2 g/mol |
IUPAC Name |
3-benzyl-6-bromo-1H-quinoline-2-thione |
InChI |
InChI=1S/C16H12BrNS/c17-14-6-7-15-12(10-14)9-13(16(19)18-15)8-11-4-2-1-3-5-11/h1-7,9-10H,8H2,(H,18,19) |
InChI Key |
ZDVMNJDSDKHZAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC3=C(C=CC(=C3)Br)NC2=S |
Origin of Product |
United States |
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